molecular formula C9H11Br2NO2S B2694580 tert-Butyl (4,5-dibromothiophen-2-yl)carbamate CAS No. 943321-93-5

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate

Cat. No.: B2694580
CAS No.: 943321-93-5
M. Wt: 357.06
InChI Key: DPHMSSAQZWZVFM-UHFFFAOYSA-N
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Description

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate (CAS: 943321-93-5) is a brominated thiophene derivative with the molecular formula C₉H₁₁Br₂NO₂S and a molecular weight of 357.06 g/mol . It is primarily used in research settings for synthetic chemistry and drug discovery, particularly as a building block in cross-coupling reactions due to its two bromine atoms, which serve as reactive sites for palladium-catalyzed transformations. The compound is supplied as a solution (10 mM in organic solvents) and requires storage at 2–8°C in the dark to maintain stability. Its purity exceeds 97%, as validated by COA and SDS documentation .

Properties

IUPAC Name

tert-butyl N-(4,5-dibromothiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2NO2S/c1-9(2,3)14-8(13)12-6-4-5(10)7(11)15-6/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHMSSAQZWZVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-thiophenecarboxylic acid, followed by the conversion of the resulting dibromo derivative to the corresponding carbamate using tert-butyl chloroformate and a suitable base such as triethylamine .

Industrial Production Methods

Industrial production methods for tert-Butyl (4,5-dibromothiophen-2-yl)carbamate are not well-documented in the literature. the general approach would likely involve large-scale bromination and carbamate formation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds or more complex heterocycles.

Scientific Research Applications

Chemistry

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate serves as a valuable building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Organic Molecules: The compound acts as an intermediate in the preparation of various substituted thiophenes and biaryl compounds through nucleophilic substitution and coupling reactions .
  • Catalyzed Reactions: It is involved in palladium-catalyzed reactions, which are crucial for forming carbon-carbon bonds in complex organic structures .

Biology

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties: Studies have indicated potential antimicrobial effects against various pathogens, making it a candidate for further pharmacological evaluation .
  • Cytotoxic Activity: Research has shown that it may exhibit cytotoxic effects on cancer cell lines, suggesting its utility in anticancer drug development .

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Discovery: It serves as a precursor for developing pharmacologically active compounds, particularly those targeting specific biological pathways or diseases .
  • Therapeutic Applications: The compound's interactions with biomolecules could lead to novel therapeutic agents for treating various conditions, including cancer and infectious diseases .

Case Study 1: Antimicrobial Activity

A study conducted by Dong et al. explored the herbicidal activity of terthiophene derivatives, including those related to this compound. The results demonstrated significant inhibition of growth in several plant species, indicating potential agricultural applications .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thiophene derivatives on Jurkat T lymphoma cells. The findings revealed that certain derivatives exhibited IC50 values indicative of potent activity against these cancer cells, highlighting the therapeutic potential of compounds like this compound .

Mechanism of Action

The mechanism of action of tert-Butyl (4,5-dibromothiophen-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbamate group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding or be replaced by other functional groups through substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Thiophene-Based Carbamates

The target compound features a dibrominated thiophene core, distinguishing it from simpler thiophene carbamates. Key comparisons include:

  • Reactivity : The electron-rich thiophene ring facilitates electrophilic substitution, while the bromine atoms enable Suzuki-Miyaura or Buchwald-Hartwig couplings, making it valuable for constructing heterocyclic frameworks.
  • Storage Requirements : Unlike tert-butyl (4-hydroxybutan-2-yl)carbamate (CAS: 146514-31-0), which lacks halogen substituents, the dibromothiophene derivative requires stringent storage conditions (2–8°C, dark) to prevent degradation, likely due to bromine’s sensitivity to light and heat .

Triazole-Based Carbamates

describes a series of 1,2,4-triazole carbamates (e.g., compounds 9a–9g ) with aryl substituents. Key differences include:

  • Physical Properties :
Compound Melting Point (°C) Molecular Weight (g/mol)
Dibromothiophene carbamate Not reported 357.06
Triazole carbamate (9a) 140–142 322.39
Triazole carbamate (9d) 178–181 367.36

Triazole derivatives exhibit higher melting points (up to 181°C) compared to typical thiophene carbamates, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) in triazoles .

Cyclohexyl and Pyrimidine Carbamates

highlights tert-butyl carbamates with cyclohexyl and pyrimidine moieties (e.g., compounds 298 and 299 ). These compounds are synthesized as intermediates for kinase inhibitors, emphasizing their role in medicinal chemistry. Unlike the dibromothiophene derivative, their structural complexity (e.g., stereochemistry at cyclohexyl groups) demands multi-step syntheses and chiral resolution .

Biological Activity

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate (CAS No. 943321-93-5) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its antimicrobial and cytotoxic effects.

The molecular formula of this compound is C9_9H11_{11}Br2_2NO2_2S, with a molecular weight of 357.06 g/mol. It features a tert-butyl group that enhances lipophilicity, potentially improving membrane permeability and biological activity.

Key Chemical Properties:

PropertyValue
Molecular Weight357.06 g/mol
Boiling PointNot available
Log P (octanol-water)3.64
H-bond Acceptors2
H-bond Donors1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of thiophene have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

Case Study: Antimicrobial Efficacy
A study evaluating the structure-activity relationship of phenylthiazole derivatives demonstrated that modifications in the side chain significantly influenced antibacterial potency. Notably, compounds with a tertiary butyl group showed enhanced activity against MRSA with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .

Cytotoxicity

The cytotoxic effects of this compound were assessed using MCF-7 breast cancer cells. The compound exhibited favorable toxicity profiles, maintaining over 90% cell viability at concentrations up to 32 µg/mL, indicating a potential for therapeutic use without significant cytotoxicity .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Penetration : The hydrophobic nature of the tert-butyl group enhances the ability of the compound to penetrate bacterial membranes.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of various cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which play crucial roles in drug metabolism .
  • Antimicrobial Mechanism : The interaction with bacterial cell walls and disruption of metabolic pathways may contribute to its antimicrobial effects.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for treating central nervous system infections .

Pharmacokinetic Parameters:

ParameterValue
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionCYP1A2, CYP2C19, CYP2C9

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl (4,5-dibromothiophen-2-yl)carbamate to improve yield and purity?

Methodological Answer:
Optimization involves careful control of reaction conditions. For bromination, use stoichiometric equivalents of bromine sources (e.g., NBS or Br₂) in anhydrous solvents like DCM or THF. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) effectively removes unreacted starting materials . For the Boc-protection step, ensure inert atmosphere (N₂/Ar) and low temperatures (−78°C to 0°C) to minimize side reactions. Post-synthesis, confirm purity via ¹H/¹³C NMR and LC-MS.

Basic: What purification strategies are recommended for this compound given its sensitivity to hydrolysis?

Methodological Answer:
Avoid aqueous workup if possible. Use non-polar solvents (e.g., hexane) for recrystallization, which minimizes exposure to moisture. For column chromatography, employ neutral alumina or silica gel pretreated with 1–5% triethylamine to deactivate acidic sites. Store purified compounds under inert gas with molecular sieves. Confirm stability via periodic NMR checks .

Advanced: How can regioselectivity in the dibromination of the thiophene ring be confirmed experimentally?

Methodological Answer:
Regioselectivity is determined via X-ray crystallography (e.g., using SHELXL for structure refinement ). If crystals are unavailable, use 2D NMR (¹H-¹H COSY, NOESY) to correlate proton environments. Computational methods (DFT calculations) predict electron density distribution, supporting bromine positioning. Cross-validate with IR spectroscopy to detect C-Br stretches (~500–600 cm⁻¹) .

Advanced: What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

Methodological Answer:
Contradictions often arise from residual solvents, rotamers, or impurities. Use deuterated solvents with low proton signals (e.g., CDCl₃). For rotameric splitting, acquire variable-temperature NMR. If ambiguity persists, compare experimental data with simulated spectra (via software like ACD/Labs). Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can researchers assess the thermal stability of this compound under reaction conditions?

Methodological Answer:
Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Use differential scanning calorimetry (DSC) to identify phase transitions. For real-time stability, conduct reflux experiments in common solvents (THF, DMF) and monitor degradation via HPLC. Store samples at −20°C under N₂ for long-term stability .

Advanced: Which crystallographic software and protocols are recommended for determining the crystal structure of this compound?

Methodological Answer:
Use SHELX suite (SHELXD for structure solution, SHELXL for refinement ). For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots . Collect high-resolution data (≤0.8 Å) on a single-crystal diffractometer. Address twinning or disorder by refining occupancy ratios and applying restraints. Publish CIF files with the Cambridge Structural Database (CSD).

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of brominated vapors. For spills, absorb with inert materials (silica gel) and dispose as halogenated waste. Avoid contact with strong oxidizers (risk of exothermic decomposition). Store in amber vials at 2–8°C, away from light .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electron-deficient sites for Suzuki-Miyaura coupling. Analyze Fukui indices for electrophilic/nucleophilic behavior. Molecular dynamics simulations (e.g., GROMACS) model solvent effects on reaction pathways. Validate predictions with small-scale Pd-catalyzed trials and GC-MS monitoring .

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